tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride is a chemical compound known for its unique bicyclic structure. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride typically involves the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
- tert-Butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride
Uniqueness
tert-Butyl ((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group. This structure imparts distinct reactivity and stability, making it valuable in various applications compared to its similar counterparts .
Properties
IUPAC Name |
tert-butyl N-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8;/h7-9,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGOFEMYFQHDDE-YWUTZLAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]2C[C@H]1CN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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